5-Phenyl-2-(trimethylsilyl)-2H-tetrazole
Description
Structure
3D Structure
Properties
CAS No. |
17591-51-4 |
|---|---|
Molecular Formula |
C10H14N4Si |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
trimethyl-(5-phenyltetrazol-2-yl)silane |
InChI |
InChI=1S/C10H14N4Si/c1-15(2,3)14-12-10(11-13-14)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
BVBAWLTXNOQFEL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1N=C(N=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Significance of Organosilicon Moieties in Nitrogen Heterocycles
The incorporation of organosilicon groups, such as the trimethylsilyl (B98337) (TMS) group, into nitrogen-containing heterocyclic compounds is a strategic approach to modulate their physicochemical properties. The presence of silicon can significantly alter a molecule's lipophilicity, metabolic stability, and membrane permeability. ontosight.ai The trimethylsilyl group, in particular, is valued for its chemical inertness and substantial molecular volume. wikipedia.org In many synthetic applications, the TMS group serves as a bulky and traceless protecting group, temporarily shielding reactive N-H sites on the heterocycle. wikipedia.orgmdpi.com This allows for selective reactions at other positions before the silyl (B83357) group is cleanly removed under specific conditions, often with fluoride (B91410) ions or under acidic conditions. smolecule.com Furthermore, the introduction of a silyl moiety can enhance the solubility and stability of the parent heterocyclic compound. ontosight.aismolecule.com
Overview of Tetrazole Ring Systems and Regioisomers
Tetrazoles are a class of five-membered aromatic heterocycles containing one carbon and four nitrogen atoms. mdpi.com This high nitrogen content contributes to their unique chemical properties and good thermal and chemical stability. mdpi.com Tetrazole derivatives are prominent in medicinal chemistry, where the tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, due to its similar pKa and planar structure. thieme.deresearchgate.net
A key feature of 5-substituted tetrazoles is the existence of two tautomeric forms, the 1H- and 2H-tautomers. mdpi.comresearchgate.net When these compounds undergo substitution on a ring nitrogen, two distinct regioisomers can be formed: 1,5-disubstituted and 2,5-disubstituted tetrazoles. acs.org The functionalization of 5-substituted tetrazoles can be challenging as it often yields a mixture of these two isomers. acs.org However, regioselective synthesis methods have been developed to favor the formation of one isomer over the other, particularly the 2,5-disubstituted product, which is often desired for specific applications. organic-chemistry.orgrsc.org The outcome of such reactions is influenced by factors including the nature of the substituents and the reaction conditions. srce.hr
Specific Structural Considerations of 2 Silylated 5 Phenyltetrazoles
Direct N-Silylation Approaches
The direct introduction of a trimethylsilyl group onto the nitrogen of the 5-phenyltetrazole core is a primary synthetic consideration. A significant challenge in this approach is controlling the regioselectivity of the silylation, as the tetrazole ring offers two nucleophilic nitrogen atoms at the N1 and N2 positions for substitution.
The functionalization of 5-substituted tetrazoles, such as 5-phenyltetrazole, can lead to a mixture of N1 and N2 isomers. The distribution of these isomers is highly dependent on the reaction conditions. Generally, the N2-substituted isomer is considered the thermodynamically more stable product, primarily due to reduced steric interactions between the substituent at the C5 position and the incoming group on the nitrogen. Factors influencing the regiochemical outcome include the nature of the silylating agent, the solvent polarity, the type of base employed, and the reaction temperature. For instance, the use of bulkier silylating agents and polar aprotic solvents often favors the formation of the N2-silylated product.
A range of silylating agents is available for the derivatization of protic functional groups, such as the N-H bond in tetrazoles. The selection of the appropriate reagent is crucial for achieving high yield and regioselectivity.
Common silylating agents include:
Trimethylsilyl chloride (TMSCl): A highly reactive and economically viable option, its application typically necessitates the use of a base to scavenge the hydrochloric acid byproduct.
N,O-Bis(trimethylsilyl)acetamide (BSA): A potent silylating agent known for its clean reaction profile, as its byproducts are neutral and volatile.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Another powerful silylating agent with reactivity comparable to BSA, also yielding volatile byproducts.
The silylation of 5-phenyltetrazole is generally conducted in an anhydrous aprotic solvent like acetonitrile, dichloromethane, or tetrahydrofuran. When using silyl (B83357) halides such as TMSCl, a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine is required. The reaction temperature can be manipulated to influence the kinetic versus thermodynamic product distribution, with lower temperatures generally favoring the kinetically controlled product and higher temperatures favoring the thermodynamically more stable isomer.
Table 1: Common Silylating Agents and Their Characteristics
| Silylating Agent | Abbreviation | Key Characteristics |
| Trimethylsilyl chloride | TMSCl | High reactivity, requires a base for acid scavenging. |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Strong silylating power, produces neutral and volatile byproducts. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Excellent silylating capability, yields volatile byproducts. |
Ring Formation Methodologies Incorporating Silicon Precursors
An alternative synthetic strategy involves the construction of the tetrazole ring from starting materials that already contain the silicon moiety. This approach can provide greater control over the regiochemistry of the final silylated product.
The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is a cornerstone of tetrazole synthesis. researchgate.net The utilization of a silicon-containing azide, most commonly trimethylsilyl azide (TMSN3), is a well-established method.
The reaction of benzonitrile (B105546) with trimethylsilyl azide provides a direct pathway to the silylated 5-phenyltetrazole precursor. nih.govmdpi.com This cycloaddition often requires catalysis by a Lewis acid or other promoters to proceed at a reasonable rate. The initial product is typically a mixture of N1- and N2-silylated tetrazoles, which upon aqueous workup, hydrolyzes to 5-phenyl-1H-tetrazole. Achieving the desired this compound necessitates either a subsequent regioselective silylation step or a modification of the cycloaddition protocol to favor the N2-isomer directly.
A variety of catalysts have been investigated to enhance the efficiency of the azide-nitrile cycloaddition, including zinc salts, organotin compounds, and heterogeneous catalysts like silica-supported sulfuric acid. researchgate.net The choice of catalyst can significantly influence the reaction kinetics and may also affect the initial regioselectivity of silylation.
Table 2: Representative Catalysts for the [3+2] Cycloaddition of Benzonitrile and Trimethylsilyl Azide
| Catalyst | Typical Reaction Conditions | Product Outcome |
| Zinc Chloride | Reflux in aqueous or DMF media | Leads to 5-phenyl-1H-tetrazole following hydrolysis. |
| Dialkyltin oxide | NMP solvent, microwave irradiation | Accelerates the rate of cycloaddition. nih.govmdpi.com |
| Silica Sulfuric Acid | DMF solvent, reflux | Provides an efficient route to 5-phenyl-1H-tetrazole. researchgate.net |
A less frequently reported approach involves the cyclization of an acyclic precursor that contains both the phenyl group and a silyl moiety. This strategy would require the synthesis of a specifically designed precursor containing the necessary carbon, nitrogen, and silicon atoms, which would then undergo a final ring-closing step to form the desired silylated tetrazole.
Multicomponent Reaction (MCR) Strategies for Silylated Tetrazoles
Multicomponent reactions (MCRs) are highly efficient synthetic methods that allow for the formation of complex products from three or more starting materials in a single operation, adhering to the principles of atom economy and procedural simplicity. beilstein-journals.orgrug.nl
The Ugi-azide reaction is a prominent four-component reaction that combines an aldehyde, an amine, an isocyanide, and an azide source (frequently TMSN3) to afford 1,5-disubstituted tetrazoles. rug.nl Although this reaction typically yields N1-substituted products, strategic modifications of the substrates or reaction conditions could potentially be explored to direct the synthesis towards N2-silylated tetrazoles.
Another relevant MCR is the Passerini-tetrazole reaction, which involves the reaction of an isocyanide, a carbonyl compound, and hydrazoic acid (often generated in situ from TMSN3). beilstein-journals.org The adaptability of MCRs suggests that a judicious selection of starting materials incorporating the required phenyl and silyl functionalities could pave the way for a direct and efficient synthesis of this compound. beilstein-journals.orgrug.nl
Integration of Silylated Synthons in Complex Molecule Construction
Silylated tetrazoles, including this compound, serve as versatile synthons—or building blocks—in the assembly of more complex molecular architectures. nih.govnumberanalytics.com The trimethylsilyl group can enhance stability and solubility, and its potential to be removed under specific conditions allows for further functionalization of the tetrazole ring. smolecule.com
A notable application of silylated tetrazoles is demonstrated in the Julia–Kocieński olefination, a key reaction for forming carbon-carbon double bonds. For instance, the related compound 1-phenyl-5-{[2-(trimethylsilyl)ethyl]sulfonyl}-1H-tetrazole was specifically synthesized to be used in this type of reaction for the construction of unsaturated α-keto esters, which are themselves important intermediates in natural product synthesis. nih.gov This highlights the role of the silylated tetrazole moiety as a crucial component in a multi-step synthetic strategy.
Furthermore, the development of efficient, one-pot, three-component reactions to produce silylated tetrazole derivatives, such as 2,5-disubstituted tetrazole hemiaminal silyl ethers, has demonstrated significant synthetic utility. rsc.org The ability to perform these syntheses on a gram scale underscores their practicality in constructing larger, more intricate molecules. rsc.org The regioselective nature of these syntheses, which can be controlled to favor the formation of the 2,5-disubstituted isomer, is critical for their application as predictable and reliable building blocks in organic synthesis. rsc.orgrsc.org
Green Chemistry Principles in Silylated Tetrazole Synthesis
The synthesis of tetrazoles has increasingly incorporated the principles of green chemistry, aiming to develop more environmentally benign and sustainable protocols. bohrium.com Key strategies include the use of multicomponent reactions (MCRs), which enhance step and atom economy by combining multiple reactants in a single step, thereby reducing waste and the need for intermediate purification. bohrium.comnih.gov The development of catalytic systems that are efficient, reusable, and operate under mild conditions is central to this effort. nih.govjchr.org
Catalytic Systems and Solvent Considerations
Modern synthetic routes for tetrazoles prioritize the use of eco-friendly catalysts and solvents to minimize environmental impact. jchr.orgrsc.org
Catalytic Systems: A wide array of heterogeneous catalysts have been developed that offer high efficiency, easy separation from the reaction mixture, and excellent reusability. Nanocatalysts have proven particularly effective due to their high surface-area-to-volume ratio. nih.govrsc.org
Magnetic nanoparticles have emerged as highly versatile catalysts because they can be easily recovered using an external magnet. amerigoscientific.com Examples include:
Fe₃O₄@SiO₂-SO₃H : An acidic nano-magnetic catalyst used for the cycloaddition reaction of benzonitrile and sodium azide. jsynthchem.com
Co–Ni/Fe₃O₄@MMSHS : A magnetic nanocomposite that leverages the synergistic interactions between cobalt and nickel to enhance catalytic activity in [2+3] cycloaddition reactions. nih.gov
Fe₃O₄-adenine-Zn : A functionalized magnetic nanoparticle that provides high yields in relatively short reaction times. nih.gov
Other notable catalytic systems include copper-based catalysts, which are effective for [3+2] cycloaddition reactions, and various nanocatalysts such as nickel zirconium phosphate (B84403) and RuO₂/MMT. jchr.orgamerigoscientific.com
Table 1: Examples of Heterogeneous Catalysts in Tetrazole Synthesis
| Catalyst | Type | Key Advantages | Reference |
|---|---|---|---|
| Fe₃O₄@SiO₂-SO₃H | Magnetic Nanocatalyst | Reusable, easy magnetic separation, eco-friendly. | jsynthchem.com |
| Co–Ni/Fe₃O₄@MMSHS | Bimetallic Magnetic Nanocatalyst | High efficiency via synergistic metal interaction, recyclable. | nih.gov |
| Copper (II) Complex | Homogeneous/Supported | High yields under mild conditions, reduces risks. | jchr.org |
| ZnO Nanoparticles | Metal Oxide Nanocatalyst | Efficient under ultrasound, cost-effective, recyclable. | amerigoscientific.com |
| Pd-Arg@boehmite | Supported Complex | Green catalyst, exceptional reusability. | nih.gov |
Solvent Considerations: The choice of solvent is a critical aspect of green synthesis. Significant efforts have been made to replace hazardous organic solvents with more benign alternatives. rsc.org
Water : Water is an ideal green solvent for tetrazole synthesis, often used in conjunction with catalysts like zinc salts. organic-chemistry.org Its use eliminates the need for volatile and toxic organic solvents.
Solvent-Free Conditions : Conducting reactions in the absence of any solvent ("neat" conditions) represents a highly green approach, as it completely eliminates solvent-related waste. nih.govrsc.org
Aqueous Mixtures : In continuous-flow systems, optimized solvent mixtures such as NMP:water have been employed to balance reaction rates, yields, and homogeneity, while minimizing the risks associated with high temperatures and pressures. scispace.com
The move away from traditional dipolar aprotic solvents like DMF, which are difficult to remove from the final product, is a significant step toward safer and more sustainable synthetic processes. rsc.orgnih.gov
Reactivity at the Trimethylsilyl Group
The bond between the nitrogen atom of the tetrazole ring and the silicon atom of the trimethylsilyl group is a focal point of the molecule's reactivity. This N-Si bond is susceptible to cleavage under various conditions, enabling desilylation and subsequent functionalization.
The removal of the trimethylsilyl group from this compound is a key transformation that yields the corresponding 5-phenyl-2H-tetrazole. This desilylation can be achieved under both acidic and fluoride-mediated conditions. The general susceptibility of N-silyl compounds to solvolysis allows for facile cleavage.
Common reagents and conditions for the desilylation of N-trimethylsilyl tetrazoles are summarized in the table below. While specific studies on this compound are not extensively detailed in the literature, the conditions are generally applicable to N-silylated azoles.
| Reagent/Condition | Solvent | Temperature | Notes |
| Hydrochloric Acid (HCl) | Methanol/Water | Room Temperature | Standard acidic hydrolysis. |
| Acetic Acid (AcOH) | Protic Solvents | Mild | Gentler acidic conditions. |
| Tetrabutylammonium Fluoride (B91410) (TBAF) | Tetrahydrofuran (THF) | Room Temperature | Common fluoride source for Si-N bond cleavage. |
| Ammonium (B1175870) Fluoride (NH₄F) | Methanol | Room Temperature | Alternative fluoride source. |
| Cesium Fluoride (CsF) | Acetonitrile | Room Temperature | Effective fluoride source for desilylation. |
The choice of reagent can be tailored based on the presence of other functional groups in the molecule to ensure selective removal of the TMS group.
The trimethylsilyl group in this compound can serve as a leaving group in reactions with various electrophiles, providing a convenient route to N-substituted tetrazoles. This reactivity is particularly useful as it avoids the direct alkylation or acylation of 5-phenyltetrazole, which can often lead to a mixture of N1 and N2 isomers.
A notable example is the reaction with acyl chlorides to produce N-acyl tetrazoles. The reaction of 2-(trimethylsilyl)-5-phenyl-2H-tetrazole with an acyl chloride proceeds smoothly to yield the corresponding 2-acyl-5-phenyl-2H-tetrazole. This transformation highlights the utility of the silyl group as a synthetic handle for introducing functionalities at the N2 position of the tetrazole ring.
| Electrophile | Product | Conditions |
| Acyl Chlorides (RCOCl) | 2-Acyl-5-phenyl-2H-tetrazoles | Neat or in an inert solvent (e.g., DMF) |
| Alkyl Halides (R-X) | 2-Alkyl-5-phenyl-2H-tetrazoles | Typically requires thermal conditions or a catalyst |
These reactions underscore the role of the trimethylsilyl group as a versatile protecting and activating group in the functionalization of the tetrazole core.
Rearrangement reactions involving the migration of a silyl group are well-documented in organosilicon chemistry, with the Brook rearrangement being a prominent example of a [1,n]-carbon to oxygen silyl migration. However, for N-silylated tetrazoles such as this compound, rearrangements involving the migration of the trimethylsilyl group from the nitrogen atom to another atom within the molecule are not commonly reported in the scientific literature. The stability of the N-Si bond, while susceptible to cleavage by external reagents, does not typically lead to intramolecular rearrangement under standard conditions.
Reactivity of the Tetrazole Core in Silylated Systems
The tetrazole ring in this compound retains its inherent chemical properties, although the presence of the silyl group can influence its reactivity.
The nitrogen atoms of the tetrazole ring are nucleophilic and can react with electrophiles. As discussed in section 3.1.2, the reaction of this compound with electrophiles like acyl chlorides results in the substitution of the silyl group, which is an electrophilic attack on the N2 nitrogen.
While direct nucleophilic attack on the nitrogen atoms of the neutral tetrazole ring is not a common reaction pathway, the tetrazole moiety can activate adjacent positions for nucleophilic attack in other derivatives. For the silylated compound itself, the primary mode of reaction with nucleophiles would likely involve the silicon atom, leading to desilylation, rather than a direct attack on the ring nitrogens.
Tetrazoles, including 2,5-disubstituted derivatives, are known to undergo thermal or photochemical ring-opening reactions. nih.gov This process typically involves the extrusion of a molecule of nitrogen (N₂) to form a highly reactive nitrile imine intermediate. uc.pt This intermediate can then undergo various subsequent reactions, including cycloadditions or rearrangements.
The photolysis of 5-phenyl-2H-tetrazole, the desilylated parent compound, has been studied and is known to proceed through a nitrile imine. It is expected that this compound would follow a similar pathway upon photolysis or thermolysis. The initial step would be the cleavage of the tetrazole ring to eliminate N₂ and form a nitrile imine with the trimethylsilyl group still attached to one of the nitrogen atoms.
Proposed Thermal/Photochemical Decomposition Pathway:
Ring Cleavage: this compound absorbs energy (heat or light), leading to the cleavage of the tetrazole ring and the release of molecular nitrogen.
Formation of Nitrile Imine: A transient nitrile imine intermediate is formed.
Subsequent Reactions: This highly reactive intermediate can be trapped by various reagents or undergo intramolecular rearrangements. The fate of the trimethylsilyl group in this intermediate would depend on the specific reaction conditions and the presence of other reactants. It could potentially be cleaved or remain intact in the final product.
The study of such ring-opening reactions provides a pathway to novel heterocyclic structures and further demonstrates the rich chemistry of the tetrazole system.
Photochemical Reactions and Fragmentation Patterns of this compound
The photochemical behavior and mass spectrometric fragmentation of 2,5-disubstituted tetrazoles, including this compound, are characterized by the facile elimination of molecular nitrogen. This process leads to the formation of highly reactive intermediates, which dictate the subsequent chemical transformations.
Photochemical Reactions
The photolysis of 2,5-disubstituted tetrazoles is a well-established method for the generation of nitrilimines. nih.govnih.govworktribe.com Upon irradiation with ultraviolet (UV) light, this compound is expected to undergo a clean photoextrusion of a dinitrogen molecule. This reaction proceeds through the cleavage of the tetrazole ring, a process that can be initiated under relatively mild, reagent-free conditions. nih.govworktribe.com
The primary photoproduct is the corresponding nitrilimine, N-(trimethylsilyl)-C-phenylnitrilimine. This highly reactive 1,3-dipolar species is not typically isolated but can be trapped in situ by various reagents. nih.gov For instance, in the presence of dipolarophiles such as alkenes, the nitrilimine can undergo [3+2] cycloaddition reactions to form pyrazoline derivatives. worktribe.com In the absence of an efficient trapping agent, the nitrilimine may undergo dimerization. google.com
The general photochemical decomposition pathway is summarized in the following table:
| Reactant | Condition | Primary Intermediate | Subsequent Products |
| This compound | UV Irradiation (hν) | N-(trimethylsilyl)-C-phenylnitrilimine + N₂ | Dimerization products, Cycloaddition adducts (with trapping agents) |
Fragmentation Patterns in Mass Spectrometry
The fragmentation of this compound under mass spectrometric conditions mirrors its photochemical behavior, with the characteristic loss of a neutral nitrogen molecule (N₂). This elimination is a common feature for 2,5-disubstituted tetrazoles and often represents the most prominent fragmentation pathway. mdpi.com
For the analogous compound, 2-methyl-5-phenyl-2H-tetrazole, the loss of nitrogen from the molecular ion results in the formation of the base peak in the mass spectrum. mdpi.com By extension, the electron ionization (EI) mass spectrum of this compound is predicted to show a weak or absent molecular ion peak and a prominent peak corresponding to the [M - N₂]⁺ ion. This fragment ion represents the cation of the N-(trimethylsilyl)-C-phenylnitrilimine.
Further fragmentation of this nitrilimine cation may occur, but the initial loss of dinitrogen is the defining characteristic. The proposed primary fragmentation pathway is detailed in the table below:
| Ion | m/z (calculated for C₁₀H₁₄N₄Si) | Fragmentation Pathway | Resulting Fragment | m/z of Fragment |
| [M]⁺ | 218.10 | Loss of N₂ | [C₁₀H₁₄N₂Si]⁺ | 190.10 |
This fragmentation pattern is a valuable tool for the structural elucidation and identification of this class of silylated tetrazoles.
Mechanistic Investigations and Reaction Dynamics
Understanding Reaction Mechanisms in the Synthesis of 2-Silylated Tetrazoles
The synthesis of 2-silylated tetrazoles, such as 5-Phenyl-2-(trimethylsilyl)-2H-tetrazole, is a process governed by specific kinetic, thermodynamic, and catalytic factors. The introduction of a silyl (B83357) group onto the tetrazole ring is not merely a synthetic step but a crucial modification that dictates the subsequent reactivity and properties of the molecule.
The silylation of a tetrazole ring involves the formation of a bond between a nitrogen atom of the ring and a silicon atom, typically from a silylating agent like chlorotrimethylsilane. This reaction is influenced by both kinetic and thermodynamic factors that determine the final product distribution, particularly the ratio of N1 versus N2 isomers.
From a thermodynamic standpoint, computational studies have shown that for some parent tetrazoles in the gas phase, the 2H-tautomer is generally more stable than the 1H-isomer. nih.gov This inherent stability can favor the formation of the 2-silylated product under conditions of thermodynamic control. The reaction's driving force is often the formation of a stable byproduct, such as a hydrochloride salt when an auxiliary base like triethylamine (B128534) is used. rsc.org
Kinetically, the reaction barrier for the formation of the tetrazole ring itself via [2+3] cycloaddition can be influenced by substituents. For instance, in the cycloaddition of hydrazoic acid to nitriles, electron-withdrawing substituents on the nitrile can lower the activation barrier. acs.org While this applies to the formation of the core ring, the subsequent or simultaneous silylation step will have its own kinetic profile, where the nucleophilicity of the different nitrogen atoms in the tetrazole anion plays a key role. The transition state leading to the N2-silylated isomer is often favored due to a lower activation energy, which can be attributed to steric and electronic factors.
Catalysis is pivotal in the synthesis of tetrazoles, including their silylated derivatives. The catalysts primarily function to activate the reacting species, thereby lowering the activation energy of the reaction.
In the silylation of tetrazoles, a common method involves using an auxiliary base like triethylamine. rsc.org The base deprotonates the tetrazole, forming a tetrazolate anion which is a much stronger nucleophile than the neutral tetrazole. This significantly accelerates the rate of nucleophilic attack on the silicon atom of the silylating agent.
For the formation of the tetrazole ring itself, often through [3+2] cycloaddition of an azide (B81097) source with a nitrile, various metal catalysts are employed. These include complexes of cobalt(II), zinc(II), and copper. nih.govnanomaterchem.com The proposed mechanism often involves the coordination of the catalyst to the nitrile group. youtube.comnih.gov This coordination increases the electrophilicity of the nitrile's carbon atom, making it more susceptible to attack by the azide. youtube.comnih.gov The metal center can also coordinate with the azide, orienting it for the cycloaddition and stabilizing the transition state. nih.govnih.gov
Table 1: Overview of Catalytic Systems in Tetrazole Synthesis
| Catalyst System | Reactants | Role of Catalyst | Reference |
|---|---|---|---|
| Triethylamine | 1H-Tetrazole, Chlorotrimethylsilane | Acts as an auxiliary base to deprotonate the tetrazole, increasing its nucleophilicity. | rsc.org |
| Cobalt(II) Complex | Organonitrile, Sodium Azide | Activates the nitrile via coordination, facilitating the [3+2] cycloaddition with azide. | nih.gov |
| Fe3O4@SiO2-SO3H | Benzonitrile (B105546), Sodium Azide | Acts as a solid acid catalyst to activate the nitrile. | jsynthchem.com |
Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides insight into the reaction pathway. For the [2+3] cycloaddition forming the tetrazole ring, calculations show that the transition state geometry is asymmetric. acs.org The bond between the nitrile carbon and the terminal nitrogen of the azide typically forms faster than the bond between the nitrile nitrogen and the internal nitrogen of the azide. acs.org The geometry of this transition state, including bond lengths and angles, is sensitive to the electronic nature of the substituents on the reactants. acs.org
Mechanistic Studies of Silyl Group Influence on Tetrazole Reactivity
The presence of a trimethylsilyl (B98337) (TMS) group at the N2 position of the tetrazole ring profoundly influences the molecule's electronic structure and reactivity.
Stereoelectronic effects describe how the spatial arrangement of atoms and orbitals affects the electronic properties and reactivity of a molecule. baranlab.org In 2-(trimethylsilyl)tetrazoles, the TMS group exerts significant stereoelectronic influence.
Table 2: Selected Calculated Bond Angles in 1-Trimethylsilyltetrazole
| Parameter | Angle (°) |
|---|---|
| C(5)-N(1)-Si | 134.1 |
| N(2)-N(1)-Si | 118.6 |
Data derived from computational studies on a related isomer, illustrating the typical asymmetry. rsc.org
This electronic perturbation affects the lone pairs on the other nitrogen atoms, modifying their availability for coordination or reaction. The electron-releasing nature of the TMS group can increase the electron density on the tetrazole ring, potentially impacting its stability and reactivity in subsequent transformations.
The TMS group acts as a powerful directing group, influencing the regioselectivity of subsequent reactions. In the synthesis of 2,5-disubstituted tetrazoles, the initial placement of the silyl group at the N2 position effectively blocks this site. This forces subsequent reactions, such as alkylation or arylation, to occur at one of the other available nitrogen atoms, most commonly N1. This blocking strategy is a cornerstone of synthetic routes that require precise control over the substitution pattern of the tetrazole ring.
Furthermore, the silylation step itself can be highly regioselective. The synthesis of 2-aryltetrazoles via a [3+2] cycloaddition of arenediazonium salts with trimethylsilyldiazomethane (B103560) proceeds with high regioselectivity, directly yielding the 2-substituted product. nih.gov This selectivity is governed by the electronic and steric interactions in the transition state of the cycloaddition.
Applications of 5 Phenyl 2 Trimethylsilyl 2h Tetrazole in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate
5-Phenyl-2-(trimethylsilyl)-2H-tetrazole serves as a cornerstone in the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles. Its utility stems from the reactivity of the tetrazole ring and the ability to selectively remove the trimethylsilyl (B98337) group, unmasking a reactive site for further functionalization.
Precursor for Diverse N-Functionalized Tetrazoles
This compound is a pivotal precursor for the synthesis of a wide array of N-functionalized tetrazoles. The trimethylsilyl group can be readily cleaved under acidic or fluoride (B91410) conditions, revealing a reactive nitrogen atom on the tetrazole ring. This allows for the introduction of various functional groups through substitution reactions with electrophiles. This strategy is instrumental in creating libraries of tetrazole derivatives with diverse functionalities, which is particularly valuable in medicinal chemistry for drug discovery programs. The ability to introduce different substituents on the nitrogen atom allows for the fine-tuning of the molecule's biological activity.
Building Block in Heterocycle Synthesis
Beyond its role as a precursor, this compound is a fundamental building block in the construction of more complex heterocyclic systems. Tetrazoles can participate in cycloaddition reactions with alkenes and alkynes, leading to the formation of intricate molecular architectures. The phenyl group at the 5-position and the functionalizable nitrogen at the 2-position provide multiple points for molecular elaboration, enabling the synthesis of novel heterocyclic scaffolds. These scaffolds are of interest in various fields, including pharmaceuticals and materials science.
Enabling Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. This compound and related tetrazole derivatives are valuable components in various MCRs. For instance, the Ugi-azide reaction, a variation of the well-known Ugi reaction, utilizes an azide (B81097) source, which can be related to tetrazole synthesis, to produce 1,5-disubstituted tetrazoles. sciforum.net These reactions provide a convergent and diversity-oriented approach to complex molecules, making them a powerful tool in modern organic synthesis. sciforum.netsemanticscholar.orgmdpi.com The use of tetrazole derivatives in MCRs streamlines the synthesis of complex structures that would otherwise require lengthy, multi-step sequences. semanticscholar.orgmdpi.com
Contributions to Advanced Materials Chemistry
The unique chemical and physical properties of the tetrazole moiety, such as its high nitrogen content and thermal stability, make this compound and its derivatives attractive for applications in materials science.
Integration into Polymer Architectures
Tetrazole-containing compounds can be incorporated into polymer backbones or as pendant groups to impart specific properties to the resulting materials. The high nitrogen content of the tetrazole ring can contribute to enhanced thermal stability and flame retardancy. Furthermore, the ability to functionalize the tetrazole ring allows for the tuning of polymer properties such as solubility, cross-linking density, and affinity for other materials. Research in this area explores the use of such polymers in advanced coatings, high-performance composites, and energetic materials.
Design of Specialty Organic Materials
The tetrazole ring's electronic properties and ability to coordinate with metal ions make it a valuable component in the design of specialty organic materials. These materials can exhibit interesting photophysical, electronic, or magnetic properties. For example, tetrazole-based ligands are used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensing. The versatility of this compound as a precursor allows for the systematic design and synthesis of new organic materials with tailored functionalities.
Enabling Reagent in Specialized Chemical Processes
Information regarding the specific application and detailed research findings for this compound in oligonucleotide synthesis and as an activator is not available in the reviewed literature.
Future Research Directions and Unexplored Potential
Novel Synthetic Methodologies for Direct Silylation
The conventional synthesis of 5-Phenyl-2-(trimethylsilyl)-2H-tetrazole typically involves the reaction of 5-phenyltetrazole with a silylating agent like trimethylsilyl (B98337) chloride. While effective, this method reflects classical synthetic approaches. The future of its synthesis lies in the development of more atom-economical and direct methods, particularly those leveraging modern catalytic C-H and N-H functionalization strategies.
Future research could focus on transition metal-catalyzed C-H silylation. researchgate.netdeutscher-apotheker-verlag.demdpi.commorressier.com Methodologies that are now widely applied to other aromatic and heterocyclic systems could be adapted for the direct silylation of the phenyl ring in a precursor molecule, followed by tetrazole formation. A more ambitious goal would be the development of catalysts that can mediate the regioselective silylation of the tetrazole N-H bond under milder conditions than are currently used.
Furthermore, metal-free catalytic silylation represents a promising and sustainable frontier. Protocols using catalysts like potassium tert-butoxide for the cross-dehydrogenative coupling of hydrosilanes with aromatic heterocycles could be explored. nih.gov Adapting such methods for N-H silylation of tetrazoles would eliminate the need for pre-functionalized silylating agents and would likely generate hydrogen gas as the only byproduct, aligning with the principles of green chemistry.
Expanded Reactivity Profiles and New Transformations
The presence of the N-TMS group is expected to significantly influence the reactivity of the phenyltetrazole scaffold, a facet that is ripe for exploration. The TMS group can serve as more than just a protecting group; it can function as a removable directing group or a reactive handle for subsequent transformations.
One key area of investigation is the use of the TMS group to direct regioselective functionalization of the appended phenyl ring. The silyl (B83357) moiety could influence ortho-lithiation or magnesiation, enabling the introduction of substituents at specific positions before the TMS group is easily cleaved. rsc.org This would provide a powerful tool for creating diverse libraries of 5-substituted-phenyl tetrazoles.
The reactivity of the N-Si bond itself is another untapped resource. Research into novel cross-coupling reactions where the silylated tetrazole acts as a nucleophilic partner could be highly fruitful. For instance, N2-selective cross-coupling has been demonstrated for other tetrazoles, and investigating the role of the silyl group in controlling such regioselectivity would be a significant advance. rsc.org The cleavage of the C–N bond in related ammonium (B1175870) salts for Stille coupling suggests that the N-Si bond in silylated tetrazoles might be activated for similar transformations. nih.gov
Additionally, tetrazoles are known to undergo thermal or photochemical extrusion of dinitrogen to form reactive nitrile imine intermediates, which can participate in [3+2] cycloaddition reactions. The electronic and steric influence of the N-trimethylsilyl group on the efficiency, rate, and regioselectivity of this process is an important and unexamined research question. nih.gov A deeper understanding could lead to novel synthetic routes for complex, nitrogen-containing heterocyclic systems.
Integration with Flow Chemistry and Automated Synthesis
The synthesis of tetrazoles, particularly from nitriles and azides, often involves hazardous reagents and intermediates, such as hydrazoic acid. Continuous flow chemistry has emerged as a superior technology for safely handling such reactions by minimizing the volume of hazardous material present at any given time and allowing for precise control over reaction parameters. The adaptation of established flow synthesis protocols for 5-substituted tetrazoles to produce 5-phenyltetrazole and its subsequent in-line silylation would represent a significant step towards safer, more scalable, and efficient manufacturing of this compound.
Beyond synthesis, automated platforms can accelerate the exploration of the compound's reactivity. Cartridge-based automated synthesizers, which are already used for generating libraries of N-heterocycles, could be programmed to perform a wide array of reactions starting from this compound. This high-throughput approach would enable the rapid diversification of the core structure and the discovery of new transformations and bioactive molecules by systematically screening different coupling partners and reaction conditions.
Advanced In Silico Design and Prediction Tools
Computational chemistry provides powerful tools to predict and rationalize the behavior of molecules, thereby guiding experimental work. For this compound, in silico methods can offer profound insights into its structure, properties, and reactivity.
Density Functional Theory (DFT) calculations can be employed to explore the compound's conformational landscape, electronic structure, and thermodynamic properties. researchgate.netresearchgate.net Such studies can predict the relative stabilities of the N1- and N2-silylated isomers and rationalize the observed regioselectivity in synthetic procedures. mdpi.com DFT can also be used to model the transition states of potential reactions, such as cycloadditions or rearrangements, clarifying the influence of the silyl group on activation barriers and reaction pathways. dntb.gov.uanih.govresearchgate.net This predictive capability is invaluable for designing experiments and targeting novel transformations.
Furthermore, computational tools can predict key physicochemical properties relevant to medicinal chemistry and materials science. For example, molecular dynamics simulations could investigate the binding of silylated tetrazole derivatives to biological targets, while quantum chemical calculations could estimate their potential as high-energy materials. nih.govrsc.orgnih.gov As computational power increases, machine learning models trained on DFT-derived data could be developed to rapidly predict the reactivity and properties of a vast virtual library of related silylated tetrazoles, accelerating the discovery of new functional molecules.
Q & A
Basic Question: What are the optimal synthetic routes for 5-Phenyl-2-(trimethylsilyl)-2H-tetrazole, and how can regioselectivity be controlled?
Answer:
The compound is typically synthesized via [3+2] cycloaddition reactions. Key methodologies include:
- Metal-free cycloaddition : Reacting aryl nitriles with sodium azide under thermal or microwave activation (e.g., in DMF at 120°C for 24 hours). Regioselectivity is influenced by steric and electronic effects of substituents. For example, bulky groups like trimethylsilyl favor 2-substitution over 1-substitution due to steric hindrance .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields (up to 67%) by enhancing reaction kinetics. Use bases like K₂CO₃ or DBU to stabilize intermediates and suppress side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates, while non-polar solvents (e.g., cyclohexane) facilitate purification via column chromatography .
Advanced Tip : For regioselectivity analysis, combine NMR (¹H and ¹³C) with computational modeling (DFT calculations) to predict electron density distribution at reaction sites .
Basic Question: What analytical techniques are critical for characterizing this compound?
Answer:
- Spectroscopy :
- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight (e.g., [M+H⁺] at m/z 259.12) .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for catalytic applications) .
Advanced Tip : Use X-ray crystallography to resolve ambiguities in regiochemistry and confirm substituent orientation .
Advanced Question: How does the trimethylsilyl (TMS) group influence the compound’s reactivity in cycloaddition reactions?
Answer:
The TMS group:
- Electronically : Acts as an electron-withdrawing group via σ*-orbital conjugation, polarizing the tetrazole ring and enhancing electrophilicity at the 5-position .
- Sterically : Shields the 1-position, directing incoming reagents (e.g., aryl nitriles) to the 2-position. This steric control is critical in regioselective syntheses of fused heterocycles .
- Thermal stability : The TMS group increases thermal stability (decomposition >200°C) compared to non-silylated analogs, enabling high-temperature reactions .
Experimental Validation : Compare reaction outcomes with TMS-substituted vs. phenyl-substituted tetrazoles under identical conditions. Kinetic studies (e.g., Arrhenius plots) quantify activation energy differences .
Advanced Question: What safety protocols are essential when handling this compound?
Answer:
- Hazard Mitigation :
- Storage : Store under argon at –20°C in amber glass to prevent moisture absorption and photodegradation .
- Spill Management : Neutralize spills with sand or vermiculite; avoid water (risk of exothermic decomposition) .
Contradiction Note : While some SDS documents classify the compound as non-hazardous (e.g., no GHS pictograms), treat it as reactive due to structural analogs (e.g., high-energy tetrazolates) .
Advanced Question: How can computational methods predict the compound’s behavior in novel reactions?
Answer:
- DFT Calculations : Model transition states in cycloaddition reactions to predict regioselectivity. For example, calculate Gibbs free energy (ΔG‡) for 1,2- vs. 1,3-dipolar pathways .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates. Use AMBER or GROMACS force fields .
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ constants) with reaction yields to design derivatives with enhanced reactivity .
Validation : Compare computational predictions with experimental NMR and HPLC data to refine models .
Advanced Question: How to resolve contradictions in reported synthetic yields (7–67%) for similar tetrazole derivatives?
Answer:
- Variable Analysis :
- Reproducibility Checklist :
Data Reconciliation : Cross-reference synthetic protocols from multiple sources (e.g., vs. 19) to identify critical parameters (e.g., solvent purity).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
